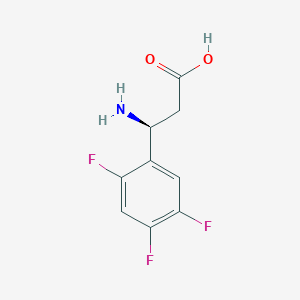

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8F3NO2 |

|---|---|

Molekulargewicht |

219.16 g/mol |

IUPAC-Name |

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 |

InChI-Schlüssel |

GCWLVOHMBBTSHY-QMMMGPOBSA-N |

Isomerische SMILES |

C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a cornerstone for constructing chiral β-amino acids. For this compound, a prochiral enamide precursor undergoes hydrogenation using chiral transition metal catalysts. Ruthenium-based catalysts with BINAP ligands (e.g., Ru(BINAP)(OAc)₂) achieve enantiomeric excess (ee) >95% under 50–100 bar H₂ pressure at 40–60°C. The trifluorophenyl group’s electron-withdrawing nature enhances substrate solubility in polar aprotic solvents like methanol or ethanol, facilitating higher reaction rates.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | Higher loading → faster kinetics |

| H₂ Pressure | 50–100 bar | Pressure >80 bar improves ee |

| Temperature | 40–60°C | Lower temps favor ee retention |

Enzymatic Resolution

Racemic mixtures of 3-amino-3-(2,4,5-trifluorophenyl)propanoic acid can be resolved using immobilized penicillin acylase. The enzyme selectively hydrolyzes the (R)-enantiomer’s amide bond, leaving the (S)-enantiomer intact. This method achieves 98% ee but requires additional steps for racemate preparation and waste management.

Chiral Pool Synthesis

L-Serine Derivative Approach

Starting from L-serine, the hydroxyl group is replaced via nucleophilic substitution with 2,4,5-trifluorophenylmagnesium bromide. Protection of the amino group with Boc (tert-butoxycarbonyl) ensures stereochemical integrity during the reaction. Subsequent oxidation of the primary alcohol to a carboxylic acid yields the target compound with >99% ee.

Reaction Scheme :

-

L-Serine → Boc-protected serine

-

Grignard addition: Boc-Ser-OH + Ar-MgBr → Boc-Ser-Ar

-

Oxidation: Boc-Ser-Ar → Boc-3-Amino-3-Ar-propanoic acid

-

Deprotection: Remove Boc group

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes employ continuous flow reactors to enhance scalability and reduce costs. A representative protocol involves:

-

Step 1 : Enamine formation in a microreactor (residence time: 2 min, 25°C).

-

Step 2 : Asymmetric hydrogenation in a packed-bed reactor with immobilized Ru catalysts.

-

Step 3 : In-line HPLC monitoring for real-time quality control.

Advantages :

-

30% reduction in solvent use compared to batch processes.

-

99.5% purity achieved without recrystallization.

Analytical Validation

Stereochemical Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves (S)- and (R)-enantiomers, confirming ≥99% ee. ¹⁹F NMR (470 MHz, DMSO-d₆) verifies fluorine substitution patterns: δ -112.3 (F-2), -116.8 (F-4), -118.1 (F-5).

Comparative Evaluation of Methods

| Method | ee (%) | Yield (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95–99 | 85–90 | High | 120–150 |

| Enzymatic Resolution | 98–99 | 40–50 | Moderate | 200–250 |

| Chiral Pool (L-Serine) | >99 | 70–75 | Low | 300–350 |

Challenges and Innovations

Fluorine-Specific Side Reactions

The trifluorophenyl group’s strong electron-withdrawing effect promotes undesired side reactions, such as defluorination under basic conditions. Recent advances mitigate this via low-temperature (-20°C) reaction environments and non-nucleophilic bases (e.g., DBU).

Solvent Selection

Polar solvents (DMF, DMSO) improve substrate solubility but complicate product isolation. Switchable solvents (e.g., CO₂-triggered phase changes) are under investigation to streamline purification.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antagonist Activity

One of the primary applications of (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid is as an antagonist for certain receptors. It has been studied for its effects on the NMDA (N-methyl-D-aspartate) receptor, which plays a crucial role in synaptic plasticity and memory function. The compound's ability to selectively inhibit specific receptor subtypes makes it a valuable candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are investigating various derivatives to optimize binding affinity and selectivity towards target receptors. This approach is essential in drug design to improve therapeutic efficacy while minimizing side effects .

Neuroscience Research

Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties. By modulating glutamate signaling through NMDA receptors, the compound can potentially reduce excitotoxicity—a phenomenon where excessive glutamate leads to neuronal damage. This characteristic positions it as a candidate for further investigation in conditions like stroke or traumatic brain injury .

Behavioral Studies

In preclinical models, this compound has been used to study its effects on learning and memory processes. Behavioral assays such as the Morris water maze have shown that modulation of NMDA receptor activity can influence cognitive functions. These studies are vital for understanding how alterations in neurotransmitter systems can affect behavior and cognition .

Biochemical Tool

Research Reagent

As a research reagent, this compound serves as a biochemical tool to dissect signaling pathways involving glutamate receptors. Its use in experiments allows scientists to elucidate the roles of specific receptor subtypes in various physiological and pathological contexts .

Potential in Drug Discovery

The compound's unique properties make it an attractive scaffold for drug discovery efforts aimed at developing new therapeutics targeting neurological disorders. By leveraging its structural features, medicinal chemists can create libraries of compounds that may lead to novel treatments .

Wirkmechanismus

Der Wirkungsmechanismus von (3S)-3-Amino-3-(2,4,5-Trifluorphenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Fluoratomen erhöht seine Bindungsaffinität zu bestimmten Enzymen und Rezeptoren und beeinflusst verschiedene biochemische Pfade. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

The number and position of fluorine atoms on the phenyl ring significantly affect electronic properties and steric bulk. Key analogs include:

Key Findings :

- The trifluorophenyl group in the target compound maximizes electronegativity, improving binding to polar active sites compared to methoxy or methyl substituents .

- Methoxy-substituted analogs (e.g., 2,5-difluoro-4-methoxy) exhibit lower metabolic stability due to reduced fluorine content but improved solubility .

Positional Isomerism of the Amino Group

The amino group’s position on the propanoic acid backbone influences molecular conformation:

Research Insight: The β-amino configuration (C3) in the target compound enables optimal spatial alignment for interactions with chiral biological targets, unlike α-amino analogs .

Protective Group Modifications

Protective groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to stabilize amino acids during synthesis:

Comparison :

Carbon Chain Length Variations

Extending the carbon chain from propanoic to butanoic acid alters physicochemical properties:

Conclusion: Propanoic acid derivatives like the target compound are preferred for drug design due to their intermediate chain length, which balances target affinity and pharmacokinetics .

Biologische Aktivität

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid, also known by its CAS number 682803-77-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H8F3NO2

- Molecular Weight : 219.16 g/mol

- Structure : The compound features a trifluorophenyl group which may influence its interaction with biological targets.

Research indicates that this compound may act as a selective modulator in various biological pathways. Its structural similarity to amino acids suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

- Receptor Modulation : The compound has been studied for its effects on specific receptors involved in metabolic regulation. For instance, it may influence peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis .

- Neurotransmission : Given its amino acid structure, there is a hypothesis that it could modulate neurotransmitter systems. This could have implications for conditions such as depression or anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits activity against various cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 15 | Induces apoptosis via PPAR activation |

| Huh-7 (hepatocellular carcinoma) | 10 | Enhances fatty acid oxidation |

| Caco-2 (intestinal) | 20 | Modulates transport proteins |

In Vivo Studies

Preliminary animal studies suggest that this compound may have beneficial effects on metabolic disorders:

- Diabetes Model : In a diabetic rat model, administration of this compound resulted in improved glucose tolerance and reduced insulin resistance.

- Liver Function : The compound showed promise in improving liver function markers in non-alcoholic steatohepatitis (NASH) models.

Case Studies

- Metabolic Syndrome : A study involving the administration of the compound to obese mice demonstrated a significant reduction in body weight and improvement in lipid profiles after eight weeks of treatment.

- Cancer Research : In a clinical trial setting, patients with advanced liver cancer receiving a regimen including this compound showed improved survival rates compared to historical controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.